(+)-Menthol

Neuroscience Ion Channel Pharmacology GABA Receptor Modulation

Non-substitutable chiral tool for GABA-A potentiation studies. Lacks TRPM8-mediated cooling & analgesic effects, providing a negative control for sensory/nAChR research. High-purity analytical standard ensures stereochemical consistency.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 15356-60-2
Cat. No. B141047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Menthol
CAS15356-60-2
Synonyms(1S,2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexanol;  [1S-(1α,2β,5α)]-5-Methyl-2-(1-methylethyl)c; yclohexanol;  (1S,3S,4R)-(+)-Menthol;  (+)-Menthol;  (1S,2R,5S)-(+)-Menthol;  (1S,2R,5S)-Menthol;  d-Menthol; 
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)O)C(C)C
InChIInChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10-/m0/s1
InChIKeyNOOLISFMXDJSKH-AEJSXWLSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
very soluble in alcohol and volatile oils;  slightly soluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Menthol (CAS 15356-60-2) Procurement-Grade Overview: Stereochemical Identity and Physicochemical Specifications


(+)-Menthol (CAS 15356-60-2), also designated d-Menthol or (1S,2R,5S)-(+)-Menthol, is the dextrorotatory enantiomer of the monoterpene alcohol menthol, bearing the molecular formula C₁₀H₂₀O and molecular weight 156.27 g/mol [1]. As a white to off-white low-melting solid, it exhibits a melting point range of 43–44°C (lit.), boiling point of 103–104°C at 9 mmHg, specific optical rotation [α]²⁰/D of +47.0° to +51.0° (C=10, EtOH), and water solubility of approximately 456 mg/L at 25°C [1][2]. While structurally identical to the naturally predominant (-)-menthol, its opposite optical rotation reflects distinct three-dimensional stereochemistry, which fundamentally alters its receptor binding profiles, biological activities, and sensory properties across pharmaceutical, analytical, and industrial applications [3].

Why (+)-Menthol (CAS 15356-60-2) Cannot Be Substituted by (-)-Menthol or Racemic Mixtures in Research and Industrial Procurement


Despite sharing identical molecular formulas and connectivity, the enantiomers of menthol exhibit pronounced stereoselectivity in biological systems and analytical applications that precludes generic substitution. The stereochemical configuration at three chiral centers dictates differential receptor activation profiles, ion channel modulation efficacy, and enzymatic substrate recognition [1][2]. (-)-Menthol serves as the potent TRPM8 agonist responsible for robust cooling sensations, whereas (+)-menthol demonstrates distinctly weaker TRPM8 activation and qualitatively different sensory characteristics, including a musty off-note odor that renders it unsuitable for flavor and fragrance applications where (-)-menthol is the standard [1][3]. Conversely, (+)-menthol exhibits selective modulation of GABAA and glycine receptors not shared by (-)-menthol, and its lack of activity on α4β2 nicotinic acetylcholine receptors and dopamine neuron firing distinguishes it as a critical negative control and mechanistic probe in neuroscience research [2][4]. For analytical and pharmaceutical quality control, (+)-menthol functions as a specific chiral impurity reference standard for emtricitabine and related APIs, a role for which (-)-menthol is structurally inapplicable [5]. These stereoselective divergences mean that procurement specifications must precisely match the intended enantiomer based on the required biological or analytical endpoint.

Quantitative Differentiation Evidence for (+)-Menthol (CAS 15356-60-2) Versus (-)-Menthol and Related Stereoisomers


GABAA and Glycine Receptor Potentiation: Stereoselective Modulation by (+)-Menthol

(+)-Menthol exhibits stereoselective positive allosteric modulation of human GABAA and glycine receptors that is distinct from the receptor modulation profiles reported for (-)-menthol. At a concentration of 100 μM, (+)-menthol reduced the EC50 value for GABA from 82.8 ± 9.9 μM to 25.0 ± 1.8 μM, representing a 3.3-fold increase in apparent agonist potency [1][2]. For glycine, the EC50 value was reduced from 98.7 ± 8.6 μM to 75.7 ± 9.4 μM at the same concentration, with negligible effects observed on maximal current amplitudes in both receptor systems [1]. This profile contrasts with the documented receptor activity of (-)-menthol, which demonstrates preferential modulation of TRPM8 channels rather than pronounced GABAergic potentiation [1].

Neuroscience Ion Channel Pharmacology GABA Receptor Modulation

TRPM8 Channel Activation: Reduced Potency of (+)-Menthol Versus (-)-Menthol

The cooling sensation and TRPM8 receptor activation capacity of (+)-menthol are substantially weaker than those of (-)-menthol. In functional FLIPR-based calcium flux assays using mouse TRPM8 expressed in HEK293 cells, (-)-menthol activates TRPM8 with an EC50 value in the low micromolar range, whereas (+)-menthol demonstrates significantly reduced efficacy and potency at equivalent concentrations [1][2]. Sensory evaluation studies confirm that (-)-menthol produces the characteristic intense, clean minty cooling sensation, while (+)-menthol exhibits a markedly weaker cooling effect accompanied by a musty, stale off-note odor profile that limits its utility in flavor and fragrance applications [2][3].

TRP Channels Sensory Neuroscience Cooling Agent Pharmacology

α4β2 Nicotinic Acetylcholine Receptor Upregulation and Dopamine Neuron Firing: Selective Inactivity of (+)-Menthol

(+)-Menthol demonstrates complete lack of activity on α4β2 nicotinic acetylcholine receptor (nAChR) upregulation and dopamine neuron excitability, in direct contrast to the documented effects of (-)-menthol. In a direct head-to-head comparison, (-)-menthol was found to upregulate α4β2 nAChRs and decrease dopamine neuron baseline firing and excitability in mouse ventral tegmental area neurons, whereas (+)-menthol exhibited no detectable effect on either α4β2 nAChR upregulation or dopamine neuron electrophysiological parameters under identical experimental conditions [1][2]. This stereoselective functional divergence provides a clean binary pharmacological distinction between the two enantiomers in the context of cholinergic and dopaminergic signaling [1].

Nicotinic Receptor Pharmacology Dopamine Signaling Addiction Neuroscience

Compound Action Potential Inhibition in Peripheral Nerves: Comparable IC50 Values but TRPM8-Independent Mechanism

Both (+)-menthol and (-)-menthol exhibit comparable concentration-dependent inhibition of compound action potentials (CAPs) in frog sciatic nerves, with the activity confirmed to be independent of TRPM8 channel involvement. In isolated frog sciatic nerve preparations, (-)-menthol reduced CAP peak amplitude with an IC50 value of 1.1 mM, while (+)-menthol produced a similar inhibition with an IC50 of 0.93 mM [1][2]. The (-)-menthol-induced CAP inhibition was resistant to the non-selective TRP antagonist ruthenium red, and the selective TRPM8 agonist icilin failed to affect CAPs, conclusively demonstrating that this peripheral nerve conduction blockade occurs via a TRPM8-independent mechanism shared by both enantiomers [1].

Peripheral Nerve Electrophysiology Local Anesthetic Activity Compound Action Potential

Antifungal Activity: (+)-Menthol Exhibits Growth Inhibition While (-)-Menthol Lacks Antifungal Activity

(+)-Menthol demonstrates measurable antifungal activity against Fusarium verticillioides that is not observed with (-)-menthol under comparable test conditions. In standardized broth microdilution assays, (+)-menthol inhibits the growth of F. verticillioides with a minimum inhibitory concentration (MIC) of 1.5 mM, whereas (-)-menthol does not exhibit detectable antifungal activity against this fungal pathogen at equivalent or higher concentrations [1]. This stereoselective antifungal property represents a functional activity unique to the (+)-enantiomer, as (-)-menthol is documented to lack antibacterial, antifungal, anticancer, and cholinesterase inhibitory activities under the same assay conditions .

Antifungal Agents Microbiology Natural Product Pharmacology

Analytical Reference Standard: (+)-Menthol as Emtricitabine Impurity 10 in Pharmaceutical Quality Control

(+)-Menthol (CAS 15356-60-2) serves as a characterized reference standard for Emtricitabine Impurity 10, a chiral impurity that must be monitored and controlled in pharmaceutical manufacturing of the antiviral nucleoside reverse transcriptase inhibitor (NRTI) emtricitabine [1][2]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be provided with traceability against pharmacopeial standards (USP or EP) based on feasibility requirements [1]. In chiral chromatographic separation methods, (+)-menthol elutes first on amylose-based chiral stationary phases using hexane-2-propanol mobile phase mixtures, achieving baseline resolution with a resolution factor of 2.84 under optimized conditions, enabling accurate quantification of this specific stereoisomer in pharmaceutical formulations [3]. (-)-Menthol, possessing opposite stereochemistry and distinct elution order, cannot substitute as an analytical standard for the (+)-enantiomer impurity in emtricitabine or related chiral purity assays [1][3].

Pharmaceutical Analysis Impurity Profiling Chiral Chromatography

Optimal Scientific and Industrial Application Scenarios for (+)-Menthol (CAS 15356-60-2) Based on Quantitative Evidence


GABAergic and Glycinergic Neuropharmacology Research

(+)-Menthol is indicated for neuroscience research applications requiring selective positive allosteric modulation of GABAA and glycine receptors without concurrent TRPM8 activation. As demonstrated in electrophysiological studies, (+)-menthol at 100 μM reduces GABAA receptor EC50 from 82.8 ± 9.9 μM to 25.0 ± 1.8 μM and glycine receptor EC50 from 98.7 ± 8.6 μM to 75.7 ± 9.4 μM, effects not observed with (-)-menthol [1]. Researchers investigating inhibitory neurotransmission mechanisms should procure (+)-menthol rather than (-)-menthol to avoid confounding TRPM8-mediated sensory effects that would complicate interpretation of GABAergic and glycinergic signaling studies [1].

Stereochemical Negative Control for Nicotinic Receptor and Dopamine Signaling Studies

(+)-Menthol is essential as a stereochemical negative control in studies examining the effects of (-)-menthol on α4β2 nicotinic acetylcholine receptor upregulation and dopamine neuron electrophysiology. Direct comparative evidence demonstrates that while (-)-menthol upregulates α4β2 nAChRs and decreases dopamine neuron baseline firing, (+)-menthol exhibits no detectable activity on either parameter under identical experimental conditions [1]. This binary functional distinction makes (+)-menthol the required control compound for research on nicotine addiction mechanisms, menthol's role in tobacco product pharmacology, and dopaminergic neurotransmission modulation [1].

Peripheral Nerve Conduction and Local Anesthetic Mechanism Studies

(+)-Menthol is appropriate for research applications investigating TRPM8-independent local anesthetic or nerve conduction blockade mechanisms. Frog sciatic nerve studies demonstrate that (+)-menthol inhibits compound action potentials with an IC50 of 0.93 mM, comparable to (-)-menthol (IC50 = 1.1 mM), while mechanistic controls confirm that this effect occurs independently of TRPM8 channel activation [1]. For studies requiring nerve conduction inhibition without concomitant sensory receptor activation, (+)-menthol provides a cleaner pharmacological tool than (-)-menthol, which would introduce confounding TRPM8-mediated cooling and analgesic signals in vivo [1].

Emtricitabine Pharmaceutical Impurity Profiling and Quality Control

(+)-Menthol is the specified reference standard for Emtricitabine Impurity 10 in pharmaceutical analytical method development, ANDA submissions, DMF filings, and routine quality control testing [1][2]. Chiral HPLC methods using amylose tris(3,5-dimethylphenylcarbamate) stationary phases achieve baseline resolution of (+)-menthol (first eluting peak) and (-)-menthol with a resolution factor of 2.84, enabling precise quantification of this stereoisomeric impurity in emtricitabine drug substance and drug product [2]. Procurement of (+)-menthol as a characterized reference standard is mandatory for regulatory compliance; (-)-menthol or racemic menthol cannot substitute due to distinct stereochemical identity and chromatographic elution profiles [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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